molecular formula C7H4F3N3O B1411068 7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one CAS No. 1613150-00-7

7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one

Cat. No.: B1411068
CAS No.: 1613150-00-7
M. Wt: 203.12 g/mol
InChI Key: IUTDVBUPXJXUFW-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a trifluoromethyl group attached.

Biochemical Analysis

Biochemical Properties

7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. Notably, this compound exhibits inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration . The interaction between this compound and c-Met kinase is characterized by high affinity binding, leading to the inhibition of kinase activity and subsequent downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been demonstrated to exert anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It influences cell function by inhibiting cell proliferation, inducing apoptosis, and arresting the cell cycle at specific phases. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, thereby altering the overall cellular environment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of c-Met kinase, leading to the inhibition of its enzymatic activity . This binding interaction disrupts the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pathways involved in cell proliferation and survival. Furthermore, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell viability and proliferation. These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound undergoes oxidative metabolism, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments. It accumulates in specific tissues, including the liver and kidneys, where it exerts its biological effects. The localization and accumulation of this compound are influenced by its interaction with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus of cells . It is directed to these compartments through specific targeting signals and post-translational modifications. The localization within these subcellular compartments allows the compound to interact with its target biomolecules and exert its biochemical effects effectively.

Chemical Reactions Analysis

7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran, bases such as triethylamine, and catalysts like palladium or rhodium complexes . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazolo-pyridines and their derivatives .

Properties

IUPAC Name

7-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)4-1-2-13-5(3-4)11-12-6(13)14/h1-3H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTDVBUPXJXUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NNC2=O)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613150-00-7
Record name 7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one
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7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one
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7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one
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7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one
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7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one
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7-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one

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